molecular formula C12H13NO3 B011793 Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate CAS No. 106960-78-5

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

Cat. No. B011793
CAS RN: 106960-78-5
M. Wt: 219.24 g/mol
InChI Key: XIJNJSGZCDFBRJ-UHFFFAOYSA-N
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Description

  • Molecular Weight : 219.24 g/mol .

Synthesis Analysis

The synthesis of this compound involves the reaction of appropriate starting materials, typically quinoline derivatives, with ethyl esters of carboxylic acids. Specific synthetic routes may vary, but the goal is to introduce the tetrahydroquinoline ring system while esterifying the carboxylic acid group .


Molecular Structure Analysis

The molecular structure of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate consists of a tetrahydroquinoline core with an ethyl ester group attached to the carboxylate functionality. The quinoline ring system provides aromatic character, and the ester group contributes to its reactivity and solubility .


Chemical Reactions Analysis

  • Substitution Reactions : The quinoline ring can undergo electrophilic substitution reactions at various positions .

Physical And Chemical Properties Analysis

  • Solubility : Soluble in organic solvents (e.g., ethanol, acetone) .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure is conducive to chemical modifications that can lead to the development of new drugs with potential therapeutic applications. For instance, its derivatives can be explored for their antiviral, anti-inflammatory, and anticancer properties .

Material Science

In material science, this compound can be used to create novel organic frameworks. These frameworks can have applications in gas storage, sensing, and catalysis due to their stability and porous nature. The compound’s ability to form stable bonds with metals and other organic compounds makes it a candidate for creating such frameworks .

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules. It can undergo various reactions, including cycloadditions and nucleophilic substitutions, which are fundamental in creating diverse molecular architectures .

Analytical Chemistry

In analytical chemistry, derivatives of Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be used as reagents or standards in chromatography and spectrometry. These applications are crucial for the qualitative and quantitative analysis of biological and chemical samples .

Biological Research

The indole derivatives, to which this compound belongs, are known for their wide range of biological activities. They can be used in biological research to study cellular processes and to develop assays for screening biological targets .

Agricultural Chemistry

In agriculture, compounds derived from Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate can be investigated for their potential use as growth promoters or pesticides. Their structural similarity to natural plant hormones could make them suitable for these applications .

properties

IUPAC Name

ethyl 5-oxo-7,8-dihydro-6H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)8-6-9-10(13-7-8)4-3-5-11(9)14/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJNJSGZCDFBRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(CCCC2=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544742
Record name Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-Oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate

CAS RN

106960-78-5
Record name Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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